![molecular formula C23H21BrO3S B14192863 Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate CAS No. 832725-91-4](/img/structure/B14192863.png)
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a phenyl group, a bromine atom, a butoxy group, and a sulfanyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where a brominated phenyl compound reacts with a butoxy-substituted phenyl thiol in the presence of a base. The reaction conditions often require a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl benzoate derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl benzoate derivatives.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The sulfanyl group plays a crucial role in these interactions by forming disulfide bonds or undergoing redox reactions.
Comparison with Similar Compounds
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate can be compared with similar compounds such as:
Phenyl 5-chloro-2-[(4-butoxyphenyl)sulfanyl]benzoate: Similar structure but with a chlorine atom instead of bromine.
Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzoate: Similar structure but with a methoxy group instead of a butoxy group.
Properties
CAS No. |
832725-91-4 |
|---|---|
Molecular Formula |
C23H21BrO3S |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
phenyl 5-bromo-2-(4-butoxyphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C23H21BrO3S/c1-2-3-15-26-18-10-12-20(13-11-18)28-22-14-9-17(24)16-21(22)23(25)27-19-7-5-4-6-8-19/h4-14,16H,2-3,15H2,1H3 |
InChI Key |
OLYJKYAQMAIWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


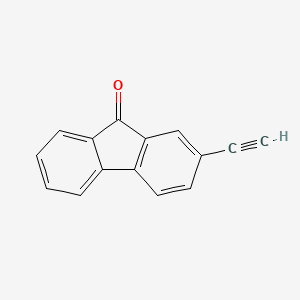
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
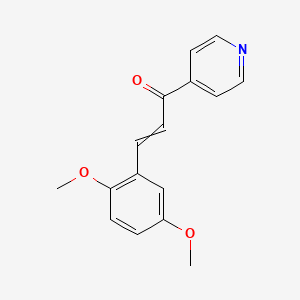
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
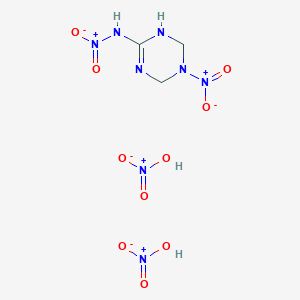
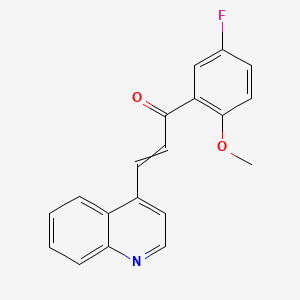
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)
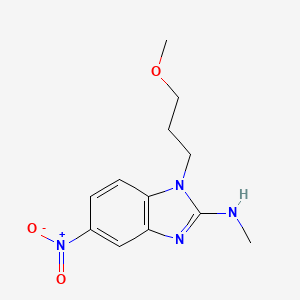
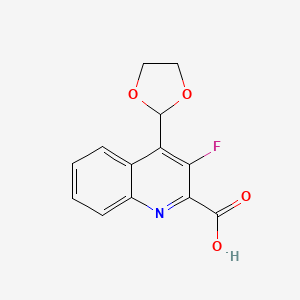
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
